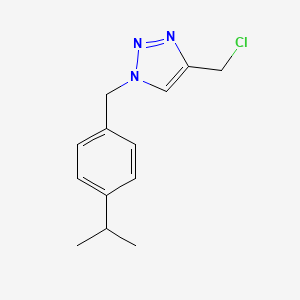

![molecular formula C12H12ClN3S B1467407 5-(6-Cloro-2-metilpirimidin-4-il)-4,5,6,7-tetrahidrotieno[3,2-c]piridina CAS No. 1281358-46-0](/img/structure/B1467407.png)

5-(6-Cloro-2-metilpirimidin-4-il)-4,5,6,7-tetrahidrotieno[3,2-c]piridina

Descripción general

Descripción

The compound “5-(6-Chloro-2-methylpyrimidin-4-yl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridine” is a complex organic molecule that contains a pyrimidine ring and a thieno[3,2-c]pyridine ring. The pyrimidine ring is substituted with a chlorine atom and a methyl group, while the thieno[3,2-c]pyridine ring is fused with a tetrahydro ring .

Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the pyrimidine and thieno[3,2-c]pyridine rings. The chlorine and methyl substituents on the pyrimidine ring would likely have a significant impact on the compound’s chemical properties and reactivity .Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the chlorine atom could increase the compound’s polarity, potentially affecting its solubility in various solvents .Aplicaciones Científicas De Investigación

Actividad Fungicida

Los derivados de pirimidinamina, que incluyen "5-(6-Cloro-2-metilpirimidin-4-il)-4,5,6,7-tetrahidrotieno[3,2-c]piridina", se han identificado como compuestos agrícolas prometedores debido a su sobresaliente actividad fungicida . Tienen un modo de acción diferente al de otros fungicidas, lo que los hace efectivos incluso contra cepas resistentes a los pesticidas .

Síntesis de Nuevos Derivados

“this compound” se puede utilizar como compuesto base en la síntesis de nuevos derivados de pirimidinamina . Estos nuevos compuestos se pueden diseñar y sintetizar para diversas aplicaciones, incluyendo, pero no limitado a, actividad fungicida .

Investigación sobre la Resistencia a los Pesticidas

El estudio de los derivados de pirimidinamina, incluido "this compound", puede proporcionar información valiosa sobre el desarrollo de la resistencia a los pesticidas . Esto puede ayudar en el diseño de nuevos pesticidas que sean efectivos contra cepas resistentes .

Uso Potencial en el Tratamiento de Enfermedades Priónicas

Si bien no está directamente relacionado con "this compound", vale la pena señalar que ciertos derivados de 2-aminopirimidina se han identificado como posibles candidatos a fármacos para el tratamiento de enfermedades priónicas . Es posible que investigaciones adicionales puedan revelar un potencial similar en "this compound" o sus derivados .

Ligandos para Complejación Metálica

De nuevo, si bien no está directamente relacionado con "this compound", las 4-piridinilpirimidinas se utilizan ampliamente como ligandos para la complejación metálica . Esto sugiere posibles aplicaciones en química de coordinación y catálisis .

Mecanismo De Acción

Target of Action

Similar compounds have been found to inhibit src/abl kinases , which play crucial roles in cellular signaling pathways.

Mode of Action

Based on its structural similarity to other pyrimidinamine derivatives, it may interact with its targets (such as src/abl kinases) by binding to the active site, thereby inhibiting their activity .

Biochemical Pathways

Src/abl kinases, which are potential targets of this compound, are involved in numerous cellular processes, including cell division, survival, and migration . Therefore, inhibition of these kinases could affect these pathways and their downstream effects.

Result of Action

If this compound does indeed inhibit src/abl kinases, it could potentially lead to a decrease in cell proliferation and migration, and an increase in programmed cell death or apoptosis .

Direcciones Futuras

Análisis Bioquímico

Biochemical Properties

5-(6-Chloro-2-methylpyrimidin-4-yl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridine plays a role in several biochemical reactions. It interacts with enzymes such as kinases and phosphatases, influencing their activity. This compound can bind to specific proteins, altering their conformation and function. For instance, it may inhibit or activate certain enzymes, leading to changes in metabolic pathways. The interactions of 5-(6-Chloro-2-methylpyrimidin-4-yl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridine with biomolecules are crucial for its biochemical activity .

Cellular Effects

The effects of 5-(6-Chloro-2-methylpyrimidin-4-yl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridine on cells are diverse. It can influence cell signaling pathways, leading to alterations in gene expression and cellular metabolism. This compound may affect various cell types, including cancer cells, by modulating signaling cascades such as the MAPK and PI3K pathways. These changes can result in altered cell proliferation, apoptosis, and differentiation .

Molecular Mechanism

At the molecular level, 5-(6-Chloro-2-methylpyrimidin-4-yl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridine exerts its effects through specific binding interactions with biomolecules. It can bind to the active sites of enzymes, either inhibiting or activating them. This compound may also interact with DNA or RNA, influencing gene expression. The molecular mechanism of 5-(6-Chloro-2-methylpyrimidin-4-yl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridine involves complex biochemical processes that are essential for its biological activity .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 5-(6-Chloro-2-methylpyrimidin-4-yl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridine can change over time. Its stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that this compound can degrade under certain conditions, leading to a decrease in its activity. Long-term exposure to 5-(6-Chloro-2-methylpyrimidin-4-yl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridine may result in cumulative effects on cells, including changes in gene expression and metabolic activity .

Dosage Effects in Animal Models

The effects of 5-(6-Chloro-2-methylpyrimidin-4-yl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridine vary with different dosages in animal models. At low doses, it may have minimal effects, while higher doses can lead to significant biological changes. Threshold effects have been observed, where a certain dosage is required to elicit a response. High doses of this compound may result in toxic or adverse effects, highlighting the importance of dosage optimization in research and therapeutic applications .

Metabolic Pathways

5-(6-Chloro-2-methylpyrimidin-4-yl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridine is involved in various metabolic pathways. It interacts with enzymes and cofactors, influencing metabolic flux and metabolite levels. This compound can be metabolized through oxidation, reduction, and conjugation reactions, leading to the formation of metabolites with different biological activities. Understanding the metabolic pathways of 5-(6-Chloro-2-methylpyrimidin-4-yl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridine is essential for predicting its biological effects and potential therapeutic uses .

Transport and Distribution

The transport and distribution of 5-(6-Chloro-2-methylpyrimidin-4-yl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridine within cells and tissues are critical for its biological activity. This compound can be transported by specific transporters and binding proteins, influencing its localization and accumulation. The distribution of 5-(6-Chloro-2-methylpyrimidin-4-yl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridine within different cellular compartments affects its function and interactions with biomolecules .

Subcellular Localization

The subcellular localization of 5-(6-Chloro-2-methylpyrimidin-4-yl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridine is essential for its activity and function. This compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications. Its localization within the nucleus, mitochondria, or other organelles can influence its interactions with biomolecules and its biological effects .

Propiedades

IUPAC Name |

5-(6-chloro-2-methylpyrimidin-4-yl)-6,7-dihydro-4H-thieno[3,2-c]pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12ClN3S/c1-8-14-11(13)6-12(15-8)16-4-2-10-9(7-16)3-5-17-10/h3,5-6H,2,4,7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QFLGCFVNBAKHJT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=CC(=N1)Cl)N2CCC3=C(C2)C=CS3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12ClN3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

265.76 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

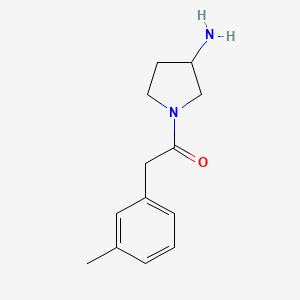

![{1-[(5-Bromothiophen-2-yl)methyl]pyrrolidin-3-yl}methanol](/img/structure/B1467328.png)

![{1-[(3,4-Dichlorophenyl)methyl]pyrrolidin-3-yl}methanol](/img/structure/B1467329.png)

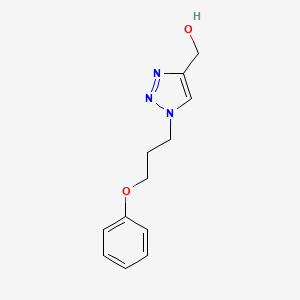

![2-[3-(hydroxymethyl)pyrrolidin-1-yl]-N-(5-methyl-1,2-oxazol-3-yl)acetamide](/img/structure/B1467330.png)

![{1-[(2,5-Dimethylphenyl)methyl]pyrrolidin-3-yl}methanol](/img/structure/B1467331.png)

![2-Cyclopropyl-1-[3-(hydroxymethyl)pyrrolidin-1-yl]ethan-1-one](/img/structure/B1467332.png)

![4-(chloromethyl)-1-[2-(propan-2-yl)phenyl]-1H-1,2,3-triazole](/img/structure/B1467336.png)

![1-[(4-bromophenyl)methyl]-4-(chloromethyl)-1H-1,2,3-triazole](/img/structure/B1467337.png)

![1-[(3-bromophenyl)methyl]-4-(chloromethyl)-1H-1,2,3-triazole](/img/structure/B1467342.png)

![{1-[3-(propan-2-yl)phenyl]-1H-1,2,3-triazol-4-yl}methanol](/img/structure/B1467343.png)

![1-[(2-chloro-4-fluorophenyl)methyl]-4-(chloromethyl)-1H-1,2,3-triazole](/img/structure/B1467344.png)

![1-[(2-bromophenyl)methyl]-4-(chloromethyl)-1H-1,2,3-triazole](/img/structure/B1467347.png)